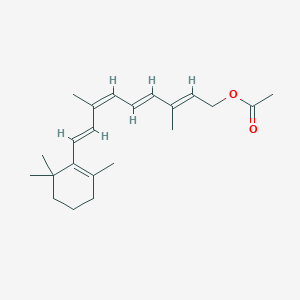

9-cis-Retinol Acetate

Descripción general

Descripción

El acetato de zuretinol es un derivado retinóide sintético que se utiliza principalmente en el tratamiento de trastornos visuales. Sirve como reemplazo del 11-cis-retinal, un componente crucial en el ciclo visual. Este compuesto se encuentra actualmente en investigación por su potencial para tratar enfermedades de la retina causadas por mutaciones genéticas que interfieren con la disponibilidad del 11-cis-retinal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acetato de zuretinol se sintetiza mediante la esterificación del 9-cis-retinol con anhídrido acético. La reacción normalmente ocurre en condiciones anhidras para prevenir la hidrólisis y está catalizada por una base como la piridina. La reacción procede de la siguiente manera: [ \text{9-cis-Retinol} + \text{Anhídrido acético} \rightarrow \text{Acetato de zuretinol} + \text{Ácido acético} ]

Métodos de producción industrial: En entornos industriales, la síntesis del acetato de zuretinol implica procesos de esterificación a gran escala. La reacción se lleva a cabo en reactores de acero inoxidable con un control preciso de la temperatura y la presión para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante destilación y recristalización .

Tipos de reacciones:

Oxidación: El acetato de zuretinol puede sufrir oxidación para formar zuretinol, que puede oxidarse aún más para formar ácido zuretínico.

Reducción: La reducción del acetato de zuretinol puede producir 9-cis-retinol.

Sustitución: El grupo acetato en el acetato de zuretinol puede sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas pueden utilizarse para reacciones de sustitución.

Productos principales:

Oxidación: Zuretinol y ácido zuretínico.

Reducción: 9-cis-retinol.

Sustitución: Diferentes retinoides sustituidos dependiendo del nucleófilo utilizado

Aplicaciones Científicas De Investigación

Treatment of Leber Congenital Amaurosis (LCA)

Research has shown that 9-cis-R-Ac can improve visual function and preserve retinal morphology in mouse models of LCA, specifically in Rpe65−/− mice. In these studies, various dosing regimens demonstrated significant improvements in electroretinographic (ERG) responses, indicating enhanced retinal function:

- Single Doses : Administering doses from 6.25 mg/kg to 50 mg/kg resulted in dose-dependent improvements in ERG responses.

- Long-term Administration : Monthly treatments over several months led to sustained improvements in dark adaptation and photoreceptor function, suggesting potential for long-term therapeutic use .

Age-related Retinal Dysfunction

Long-term studies have indicated that 9-cis-R-Ac may counteract age-related declines in retinal function. In experiments with aged mice, administration of 9-cis-R-Ac improved the rhodopsin regeneration ratio and enhanced ERG responses compared to control groups. Notably, this treatment also affected gene expression related to retinal health, providing a molecular basis for its therapeutic effects .

Safety and Toxicity

Multiple studies have assessed the safety profile of 9-cis-R-Ac. Findings indicate that it is well tolerated at therapeutic doses without significant adverse effects or accumulation of toxic retinoid byproducts. This safety profile is critical for considering its application in human clinical settings .

Potential Human Therapies

The promising results from animal models have led to early-stage clinical trials investigating the efficacy of 9-cis-R-Ac in humans with retinal degenerative diseases. Preliminary findings suggest that oral administration can improve retinal function in patients with mutations affecting the retinoid cycle .

Development of Delivery Systems

Innovative delivery methods are being explored, including subcutaneous implants of microparticle-hydrogels loaded with 9-cis-R-Ac. These systems aim to provide sustained release and improve patient compliance while enhancing therapeutic outcomes .

Comparative Data Table

Mecanismo De Acción

El acetato de zuretinol actúa como reemplazo del 11-cis-retinal en el ciclo visual. Una vez administrado, se hidroliza a 9-cis-retinol, que luego se oxida a 9-cis-retinal. Este compuesto puede formar isorhodopsina al unirse a la opsina, restaurando así el ciclo visual y mejorando la función visual. Los objetivos moleculares incluyen las enzimas involucradas en el ciclo visual, como LRAT y RPE65 .

Compuestos similares:

9-cis-Retinil acetato: Otro derivado retinóide utilizado en la investigación del ciclo visual.

9-cis-β-Caroteno: Un precursor del 9-cis-retinal, utilizado en aplicaciones similares.

Todo-trans-Retinol: Un retinóide ampliamente estudiado con aplicaciones en dermatología y ciencias visuales.

Singularidad del acetato de zuretinol: El acetato de zuretinol es único debido a su papel específico en el reemplazo del 11-cis-retinal y su potencial para tratar enfermedades genéticas de la retina. A diferencia de otros retinoides, participa directamente en el ciclo visual, lo que lo convierte en un candidato prometedor para restaurar la función visual en pacientes con distrofias de la retina .

Comparación Con Compuestos Similares

9-cis-Retinyl Acetate: Another retinoid derivative used in visual cycle research.

9-cis-β-Carotene: A precursor to 9-cis-retinal, used in similar applications.

All-trans-Retinol: A widely studied retinoid with applications in dermatology and visual sciences.

Uniqueness of Zuretinol Acetate: Zuretinol acetate is unique due to its specific role in replacing 11-cis-retinal and its potential to treat genetic retinal diseases. Unlike other retinoids, it directly participates in the visual cycle, making it a promising candidate for restoring visual function in patients with retinal dystrophies .

Actividad Biológica

9-cis-Retinol acetate (9-cis-R-Ac) is a geometric isomer of retinol that exhibits significant biological activity, particularly in the context of vision and cellular differentiation. This article explores the compound's biological effects, mechanisms of action, and therapeutic potential based on diverse research findings.

9-cis-R-Ac is known for its role as a prodrug that can be metabolized into 9-cis-retinal, an essential chromophore in the visual cycle. It acts primarily through retinoid receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The activation of these receptors leads to various biological responses, including modulation of gene expression involved in cell proliferation, differentiation, and apoptosis.

Retinal Function Improvement

A significant body of research has focused on the effects of 9-cis-R-Ac on retinal health, particularly in mouse models lacking the RPE65 protein, which is crucial for the visual cycle. Studies have demonstrated that treatment with 9-cis-R-Ac leads to:

- Dose-Dependent Improvements : Mice treated with varying doses (1-100 mg/kg) showed significant improvements in electroretinographic responses, indicating enhanced retinal function. Notably, well-tolerated doses (1-12.5 mg/kg) administered daily for two weeks resulted in remarkable functional recovery .

- Preservation of Retinal Morphology : Long-term administration has been associated with preserved retinal structure and function compared to untreated controls .

| Treatment Regimen | Dose (mg/kg) | Electroretinographic Improvement | Retinal Morphology |

|---|---|---|---|

| Daily for 2 weeks | 1-12.5 | Significant | Preserved |

| Intermittent | 1-4 | Dose-dependent | Maintained |

Cellular Proliferation and Differentiation

In vitro studies have shown that 9-cis-R-Ac can influence cellular behavior:

- Inhibition of Cell Proliferation : Similar to all-trans-retinoic acid, 9-cis-R-Ac inhibits the growth of various cancer cell lines. For instance, it has been shown to suppress proliferation in human cervical cancer cells and acute myeloid leukemia cells .

- Induction of Differentiation : The compound promotes differentiation in specific cell types, such as keratinocytes and spermatogonia, suggesting its potential role in developmental biology .

Case Studies

- Rpe65−/− Mouse Model : In a study involving Rpe65−/− mice, treatment with 9-cis-R-Ac led to significant improvements in visual function as measured by electroretinography. The study highlighted that even low doses could enhance retinal responses significantly .

- Long-Term Administration Effects : Another study assessed long-term administration of 9-cis-R-Ac over several months, revealing sustained improvements in dark adaptation and overall retinal function in aging mice. This suggests potential applications in age-related retinal degeneration therapies .

Q & A

Basic Research Question: What are the optimal storage conditions for 9-cis-Retinol Acetate to prevent isomerization or degradation?

Answer:

this compound is highly sensitive to light, oxygen, and temperature. To minimize degradation:

- Store in amber vials under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation .

- Maintain a temperature of -86°C for long-term stability, as thermal isomerization occurs even at suboptimal freezing conditions .

- Avoid repeated freeze-thaw cycles by aliquoting the compound into single-use portions .

Basic Research Question: What solvents are suitable for dissolving this compound in experimental protocols?

Answer:

The compound is sparingly soluble in aqueous buffers but dissolves well in organic solvents:

- Use dichloromethane , hexane , or ethyl acetate for extraction and chromatography .

- For cell-based assays, dissolve in ethanol or DMSO (purged with inert gas to prevent oxidation), achieving concentrations up to 25 mg/mL .

- For aqueous dilution, pre-mix with ethanol (e.g., 1:2 ethanol:PBS), but avoid storing diluted solutions >24 hours due to precipitation .

Advanced Research Question: How can researchers overcome challenges in synthesizing this compound with high stereochemical purity?

Answer:

Synthesis involves multi-step processes prone to low yields (<8%) and isomer contamination :

- Key steps :

- Purification : Use normal-phase HPLC with a hexane/ethyl acetate gradient (e.g., 0.5% to 20% ethyl acetate) to separate geometric isomers .

Advanced Research Question: What analytical methods reliably distinguish this compound from other retinoid isomers?

Answer:

- Chromatography :

- Spectroscopy :

Advanced Research Question: How do researchers assess the binding affinity of this compound to cellular retinol-binding proteins (CRBPs)?

Answer:

- Fluorescence quenching assays :

- Competitive binding : Compare with 9-cis-retinal or all-trans-retinol to validate specificity .

Advanced Research Question: How can contradictory data on 9-cis-retinoid activity in cellular assays be resolved?

Answer:

Discrepancies often arise from isomer contamination or assay conditions:

- Isomer-specific controls : Include 9-cis-retinal, 9-cis-retinoic acid, and all-trans analogs to rule out cross-reactivity .

- Functional assays : For retinoid X receptor (RXR) studies, use luciferase reporter systems to isolate 9-cis-specific activation .

- Thermal stability : Pre-treat samples at 37°C for 1 hour to assess isomerization artifacts .

Advanced Research Question: What in vivo models are suitable for studying this compound’s therapeutic potential?

Answer:

- Visual disorders : Use Irbp<sup>-/-</sup> mice to evaluate cone photoreceptor recovery via electroretinography (ERG) at doses ≥0.375 mg .

- Metabolic studies : In alcoholic fatty liver models (e.g., Lieber-DeCarli diet), quantify 9-cis-retinol levels via UPLC-Q/TOF-MS and correlate with sphingolipid metabolism biomarkers .

Advanced Research Question: How can researchers mitigate thermal isomerization during experimental workflows?

Answer:

- Sample handling : Perform extractions under argon and limit exposure to room temperature .

- Chromatographic validation : Spiked samples with synthetic 9-cis and all-trans standards to confirm separation efficiency .

- Low-temperature protocols : Conduct ester hydrolysis or derivatization steps at ≤4°C .

Advanced Research Question: What methodologies quantify this compound stability under varying pH and temperature conditions?

Answer:

Propiedades

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-AQDFTDIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COC(=O)C)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29584-22-3, 127-47-9 | |

| Record name | Zuretinol acetate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029584223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuretinol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZURETINOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3YP54BYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57 - 58 °C | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.